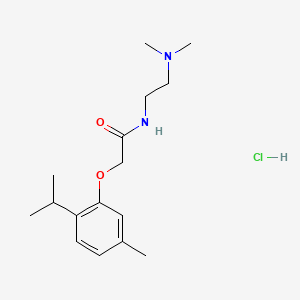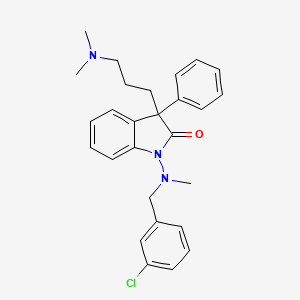
1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone is a complex organic compound that belongs to the class of indolinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Substitution Reactions: Introduction of the m-chlorobenzyl and dimethylamino groups through nucleophilic substitution reactions.
Final Assembly: Coupling the various fragments under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((m-Chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone: can be compared with other indolinone derivatives.
Unique Features: Its specific substitution pattern and functional groups might confer unique biological activities or chemical reactivity.
List of Similar Compounds
- This compound
- This compound
- This compound
Propriétés
Numéro CAS |
33391-13-8 |
|---|---|
Formule moléculaire |
C27H30ClN3O |
Poids moléculaire |
448.0 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl-methylamino]-3-[3-(dimethylamino)propyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C27H30ClN3O/c1-29(2)18-10-17-27(22-12-5-4-6-13-22)24-15-7-8-16-25(24)31(26(27)32)30(3)20-21-11-9-14-23(28)19-21/h4-9,11-16,19H,10,17-18,20H2,1-3H3 |
Clé InChI |
HWXOOALAKKHWQE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


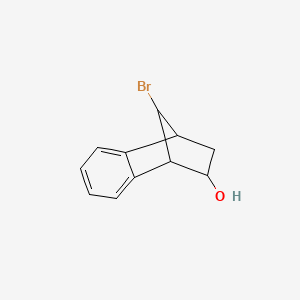
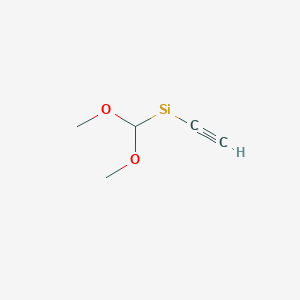
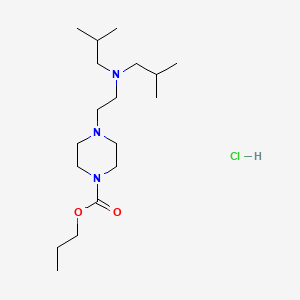
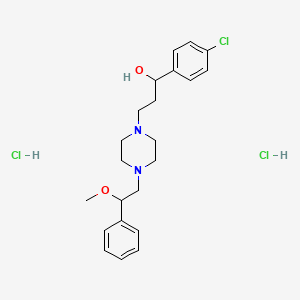
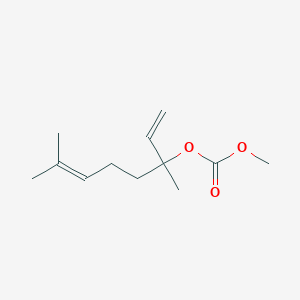
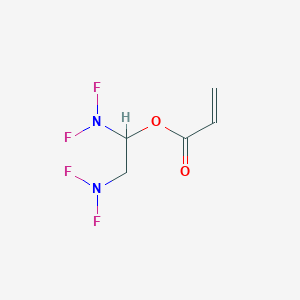
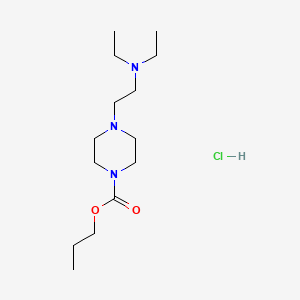


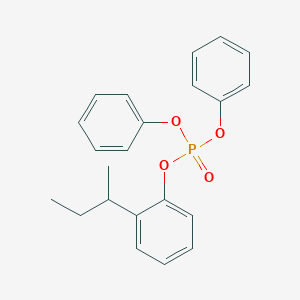
![5-(Benzylsulfanyl)-1-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14696598.png)

